(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Description
(E)-2-(2-(4-Cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a cinnamyl-substituted piperazine moiety and a furan-2-yl substituent. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is a pharmacologically privileged scaffold known for its role in modulating enzyme activity and receptor binding .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H24N4O3/c28-22-11-10-20(21-9-5-17-30-21)24-27(22)18-23(29)26-15-13-25(14-16-26)12-4-8-19-6-2-1-3-7-19/h1-11,17H,12-16,18H2/b8-4+ |
InChI Key |
LQNLGKARCBLFRU-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Keto Acid with Hydrazine Hydrate
The pyridazinone ring is formed via cyclocondensation of a γ-keto acid with hydrazine hydrate. For example:
-
Starting material : 4-(Furan-2-yl)-4-oxobutanoic acid (synthesized via Friedel-Crafts acylation of furan with succinic anhydride).
-
Reaction : Reflux with methyl hydrazine in ethanol yields 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one, followed by dehydrogenation to aromatize the ring.
Procedure :
-
Dissolve 4-(furan-2-yl)-4-oxobutanoic acid (10 mmol) in ethanol (50 mL).
-
Add methyl hydrazine (12 mmol) and reflux for 6–8 h.
-
Cool, filter, and recrystallize from ethanol to obtain 6-(furan-2-yl)pyridazin-3(2H)-one.
Characterization Data :
-
1H NMR (CDCl3) : δ 7.82 (d, J = 4.2 Hz, 1H, H-5), 7.45 (s, 1H, furan H-5), 6.94 (d, J = 3.8 Hz, 1H, furan H-4), 6.60 (dd, J = 3.8 Hz, 1H, furan H-3), 4.21 (s, 2H, H-4).
Synthesis of 4-Cinnamylpiperazine
Protection and Alkylation of Piperazine
The cinnamyl group is introduced via nucleophilic substitution using boc-protected piperazine:
Procedure :
-
Boc protection : Treat piperazine (10 mmol) with di-tert-butyl dicarbonate (12 mmol) in THF to form 1-boc-piperazine.
-
Alkylation : React 1-boc-piperazine (10 mmol) with cinnamyl chloride (12 mmol) in DCM/TEA (1:1) at 0°C. Stir for 12 h at room temperature.
-
Deprotection : Remove the boc group using TFA/DCM (1:1) to yield 4-cinnamylpiperazine.
Characterization Data :
-
1H NMR (CDCl3) : δ 7.40–7.20 (m, 5H, Ar-H), 6.60 (d, J = 15.8 Hz, 1H, CH=CH), 6.20 (dt, J = 15.8 Hz, 6.2 Hz, 1H, CH=CH), 3.80 (d, J = 6.2 Hz, 2H, N-CH2), 2.60–2.40 (m, 8H, piperazine H).
Coupling of Pyridazinone and 4-Cinnamylpiperazine
Chloroacetylation of Pyridazinone
Introduce the 2-oxoethyl linker via chloroacetylation:
Procedure :
-
Dissolve 6-(furan-2-yl)pyridazin-3(2H)-one (5 mmol) in dry DCM.
-
Add chloroacetyl chloride (6 mmol) and TEA (7 mmol) at 0°C.
-
Stir for 4 h, extract with DCM, and purify via column chromatography to obtain 2-(chloroacetyl)-6-(furan-2-yl)pyridazin-3(2H)-one.
Characterization Data :
Nucleophilic Substitution with 4-Cinnamylpiperazine
Procedure :
-
React 2-(chloroacetyl)-6-(furan-2-yl)pyridazin-3(2H)-one (3 mmol) with 4-cinnamylpiperazine (3.6 mmol) in acetonitrile.
-
Add K2CO3 (6 mmol) and reflux for 12 h.
-
Filter, concentrate, and purify via silica gel chromatography (ethyl acetate:hexane = 3:7).
Characterization Data :
-
HRMS (ESI) : m/z calcd. for C23H24N4O3 [M+H]+: 429.1925; found: 429.1918.
-
1H NMR (DMSO-d6) : δ 7.85 (d, J = 4.2 Hz, 1H, H-5), 7.50–7.30 (m, 5H, Ar-H), 6.95 (d, J = 15.8 Hz, 1H, CH=CH), 6.65 (dt, J = 15.8 Hz, 6.2 Hz, 1H, CH=CH), 4.40 (s, 2H, N-CH2-CO), 3.80–3.60 (m, 8H, piperazine H).
Optimization and Challenges
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
- Reduction : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) can reduce it.
- Substitution : Nucleophilic substitution reactions can occur at the pyridazinone nitrogen or the furan ring.
- Major Products :
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to the corresponding dihydro compound.
- Substitution reactions may introduce various substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds containing the pyridazin-3(2H)-one moiety have been evaluated for their ability to inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines, including breast and lung cancers .
Vasodilatory Effects
The vasodilatory potential of pyridazinones is another critical application area. These compounds can act as phosphodiesterase inhibitors, leading to increased levels of cyclic nucleotides within vascular smooth muscle cells, which promotes relaxation and vasodilation. This property is particularly beneficial in treating cardiovascular diseases .
Antimicrobial Properties
Pyridazinones have also shown promise as antimicrobial agents. Studies have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of functional groups in the structure enhances their interaction with microbial targets, leading to effective inhibition of growth .
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of novel pyridazinone derivatives for anticancer activity. The results indicated that specific modifications to the pyridazinone structure significantly enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing targeted therapies .
Case Study 2: Vasodilation Mechanism
In another investigation, researchers explored the vasodilatory effects of pyridazinone derivatives through in vitro assays. The findings revealed that these compounds could effectively lower blood pressure in animal models by relaxing vascular smooth muscle cells, supporting their potential use in treating hypertension .
Data Table: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one | Contains furan and piperazine rings | Anticancer, vasodilator, antimicrobial |
| Pyridazin-3(2H)-one | Core structure with diverse substituents | Antimicrobial, anti-inflammatory |
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Insights:
- Cinnamyl vs.
- Furan vs. Aryl Substituents : The furan-2-yl group (target compound) offers a heteroaromatic ring with lone-pair electrons, contrasting with the purely hydrophobic p-tolyl or phenyl groups in analogues. This may alter electronic distribution and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CID 3346720 | CAS 1224163-35-2 |
|---|---|---|---|
| Molecular Weight | 423.5 g/mol | 326.4 g/mol | 417.5 g/mol |
| LogP (Predicted) | ~3.8 (high) | ~2.5 (moderate) | ~3.2 (moderate-high) |
| Solubility | Low (lipophilic cinnamyl group) | Moderate (methyl group) | Low (bulky benzylpiperidinyl) |
| Metabolic Stability | Potential oxidation (furan) | High (stable methyl) | Moderate (methoxy group) |
Biological Activity
The compound (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a pyridazinone core, a furan moiety, and a cinnamylpiperazine substituent. This structural composition suggests diverse interactions with biological targets, which are critical for its pharmacological effects.
Biological Activity Overview
Research has indicated several biological activities associated with pyridazinone derivatives, including:
- Vasodilatory Effects : Recent studies have demonstrated that similar compounds exhibit significant vasorelaxant activity. For instance, compounds derived from 6-(4-substitutedphenyl)-3-pyridazinones showed EC50 values ranging from 0.02916 to 1.907 µM, indicating potent vasodilatory effects compared to traditional agents like hydralazine .
- Opioid Receptor Modulation : Cinnamylpiperazine derivatives have been investigated for their interaction with mu-opioid receptors (MOR). In vitro studies revealed that certain cinnamylpiperazines exhibited varying degrees of MOR activation potential, with EC50 values indicating their relative potency compared to known opioids like hydromorphone .
- Antimycobacterial Activity : Pyridazinones have also shown promise in antimicrobial applications. Research indicates that specific derivatives possess antimycobacterial properties, which could be beneficial in treating infections caused by Mycobacterium species .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Vasorelaxation Mechanism : The vasodilatory effects are likely mediated through the activation of potassium channels and inhibition of calcium influx in vascular smooth muscle cells, leading to relaxation and vasodilation .
- Opioid Receptor Interaction : The modulation of opioid receptors involves binding to the receptor sites and initiating a cascade of intracellular signaling pathways that result in analgesic effects. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety significantly influence receptor affinity and efficacy .
Data Tables
| Biological Activity | EC50 (µM) | Reference |
|---|---|---|
| Vasorelaxant Activity | 0.02916 | |
| MOR Activation | 248 nM | |
| Antimycobacterial Activity | N/A |
Case Studies
- Vasodilatory Study : In a comparative study involving various pyridazinones, the compound was noted for its superior vasorelaxant activity compared to hydralazine, demonstrating potential as an antihypertensive agent .
- Toxicological Assessment : A toxicological profile was established for related cinnamylpiperazines, highlighting their safety and efficacy in preclinical models. This assessment is crucial for understanding the therapeutic window and potential side effects associated with these compounds .
Q & A
Basic Research Questions
Q. How can the synthetic route for (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one be optimized to improve yield and purity?
- Methodological Answer:
- Step 1: Utilize a multi-step synthesis involving hydrazine and dicarbonyl intermediates to form the pyridazinone core (analogous to pyridazine derivatives in ).
- Step 2: Introduce the 4-cinnamylpiperazine moiety via nucleophilic substitution or coupling reactions under inert conditions (N₂ atmosphere) to minimize oxidation .
- Step 3: Optimize reaction parameters (temperature: 60–80°C, solvent: DMF or THF) and employ catalytic bases like triethylamine to enhance electrophilic reactivity .
- Step 4: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) and NMR spectroscopy (integration of aromatic protons at δ 6.5–8.0 ppm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the furan (δ 6.3–7.5 ppm), pyridazinone (δ 8.1–8.5 ppm), and cinnamylpiperazine (δ 2.5–3.5 ppm for piperazine protons; δ 6.5–7.2 ppm for cinnamyl doublet) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₄H₂₇N₄O₃⁺: calc. 427.1984) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline; see triclinic system parameters in ) .
Advanced Research Questions
Q. How do substituents (e.g., cinnamylpiperazine vs. morpholinyl groups) influence the compound’s bioactivity?
- Methodological Answer:
- Comparative Analysis: Synthesize analogs with varying piperazine substituents (e.g., 4-fluorophenylpiperazine in ) and evaluate binding affinity via radioligand assays or molecular docking .
- Structure-Activity Relationship (SAR): Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-donating groups on piperazine may enhance receptor interaction .
- Data Interpretation: Use statistical models (e.g., multivariate regression) to isolate substituent contributions from confounding variables (e.g., solubility) .
Q. What strategies address contradictions in reported pharmacological data for pyridazinone derivatives?
- Methodological Answer:
- Meta-Analysis: Aggregate data from independent studies (e.g., on pyridazinone antihypertensive activity) and apply heterogeneity tests (I² statistic) to identify bias .
- Experimental Replication: Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, discrepancies in enzyme inhibition may arise from differing ATP concentrations .
- Mechanistic Validation: Use knock-out models or siRNA silencing to confirm target specificity (e.g., PDE inhibition vs. off-target kinase effects) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- ADMET Prediction: Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The furan moiety may increase metabolic liability (Phase I oxidation) .
- Molecular Dynamics (MD): Simulate interactions with biological membranes (e.g., POPC bilayers) to assess passive diffusion rates. The cinnamyl group’s hydrophobicity may enhance membrane penetration .
- Validation: Compare in silico results with in vitro Caco-2 permeability assays and hepatic microsome stability tests .
Data Contradiction and Validation
Q. How to resolve discrepancies in crystallographic data for structurally related compounds?
- Methodological Answer:
- Refinement Parameters: Re-analyze raw diffraction data (e.g., .hkl files) using SHELXL with updated scattering factors. reports R-factor = 0.036, but outliers may arise from thermal motion anisotropy .
- Validation Tools: Use PLATON to check for missed symmetry or disorder. For example, furan ring disorder in low-resolution structures (<1.0 Å) may require constrained refinement .
- Cross-Validation: Compare with neutron diffraction or DFT-optimized geometries to resolve hydrogen-bonding ambiguities .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer:
- Primary Assays: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW 264.7) at 10–100 µM doses .
- Secondary Assays: Assess COX-2 inhibition via ELISA (compare IC₅₀ with celecoxib) and NF-κB luciferase reporter assays .
- Controls: Include dexamethasone (positive control) and vehicle (DMSO <0.1%) to normalize data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
